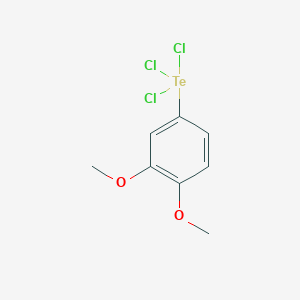

3,4-Dimethoxyphenyltellurium trichloride

Cat. No. B8679593

M. Wt: 371.1 g/mol

InChI Key: FLUDDRSOOUBKTI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04661438

Procedure details

3,4-Dimethoxyphenyltellurium trichloride (37.2 g=0.1 mole) was dissolved in absolute ethanol (500 ml), and the slightly turbid solution was filtered. To the rapidly stirred solution was added, at room temperature, 50% aqueous hypophosphorous acid (30 ml, ≃0.3 mole) as rapidly as possible. There was a brief appearance of a brown solution color, before the entire solution set to a mass of black fibrous crystals. The product was collected after 15 minutes by filtration using rubber dam to compact the highly solvated crystal mass. The product was washed with water and then air dried to yield 25.2 g, 95% of theory, black fibrous crystals, m.p. 134°-136° C. Recrystallization from isopropanol raised the m.p. to 136°-139° C. C, H and Te elemental analyses were in agreement with the structural formula.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Te:11](Cl)(Cl)Cl)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[PH2](O)=O>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Te:11][Te:11][C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

37.2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)[Te](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

[PH2](=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the slightly turbid solution was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the rapidly stirred solution was added, at room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was collected after 15 minutes by filtration

|

|

Duration

|

15 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The product was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 25.2 g, 95% of theory, black fibrous crystals, m.p. 134°-136° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from isopropanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

raised the m.p. to 136°-139° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC=1C=C(C=CC1OC)[Te][Te]C1=CC(=C(C=C1)OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |